molecular formula C15H17BrSi B15345087 (3-Bromo-5-phenylphenyl)-trimethylsilane

(3-Bromo-5-phenylphenyl)-trimethylsilane

Cat. No.: B15345087
M. Wt: 305.28 g/mol
InChI Key: BCJHKYHMUFQRJP-UHFFFAOYSA-N
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Description

(3-Bromo-5-phenylphenyl)-trimethylsilane: is an organic compound characterized by a bromine atom and a phenyl group attached to a benzene ring, which is further connected to a trimethylsilyl group. This compound is notable for its utility in various chemical reactions and research applications due to its unique structural features.

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The compound can be synthesized by brominating 5-phenylphenyltrimethylsilane using bromine in the presence of a catalyst such as iron(III) bromide.

  • Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with trimethylchlorosilane to form the desired compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, offering better control over reaction conditions and improved safety.

Chemical Reactions Analysis

(3-Bromo-5-phenylphenyl)-trimethylsilane: undergoes various types of reactions:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form 3-bromo-5-phenylbenzoic acid .

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) to yield 3-bromo-5-phenylbenzene .

  • Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions, such as reacting with sodium azide (NaN₃) to form 3-azido-5-phenylphenyl)-trimethylsilane .

Common Reagents and Conditions:

  • Oxidation: KMnO₄, acidic conditions.

  • Reduction: LiAlH₄, ether solvent.

  • Substitution: NaN₃, polar aprotic solvent.

Major Products Formed:

  • 3-bromo-5-phenylbenzoic acid: (from oxidation).

  • 3-bromo-5-phenylbenzene: (from reduction).

  • 3-azido-5-phenylphenyl)-trimethylsilane: (from substitution).

Scientific Research Applications

(3-Bromo-5-phenylphenyl)-trimethylsilane: has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is utilized in the production of materials and chemicals, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3-Bromo-5-phenylphenyl)-trimethylsilane exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound's stability and reactivity, making it suitable for various chemical transformations. The bromine atom and phenyl group contribute to its binding affinity and specificity in biological systems.

Comparison with Similar Compounds

(3-Bromo-5-phenylphenyl)-trimethylsilane: is compared with similar compounds to highlight its uniqueness:

  • 3-Bromo-5-phenylbenzene: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

  • 3-Bromo-5-phenylbenzoic acid: Contains a carboxylic acid group, leading to different chemical properties and applications.

  • 3-Azido-5-phenylphenyl)-trimethylsilane:

These comparisons underscore the distinct advantages and applications of This compound in various fields.

Properties

Molecular Formula

C15H17BrSi

Molecular Weight

305.28 g/mol

IUPAC Name

(3-bromo-5-phenylphenyl)-trimethylsilane

InChI

InChI=1S/C15H17BrSi/c1-17(2,3)15-10-13(9-14(16)11-15)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

BCJHKYHMUFQRJP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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